molecular formula C9H10N6 B6612533 N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine CAS No. 92876-89-6

N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine

Cat. No.: B6612533
CAS No.: 92876-89-6
M. Wt: 202.22 g/mol
InChI Key: NDDGVQATWPQPRX-UHFFFAOYSA-N
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Description

N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a triazole ring substituted with a phenyl group The triazole ring is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms

Biochemical Analysis

Biochemical Properties

N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as topoisomerase IV, which is essential for DNA replication in bacteria . Additionally, this compound can bind to specific proteins, altering their function and activity. These interactions are primarily mediated through hydrogen bonding and dipole interactions, which are facilitated by the triazole ring structure .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling proteins, leading to changes in downstream signaling cascades . Additionally, it can affect the expression of genes involved in cell growth and differentiation, thereby impacting cellular functions such as proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of topoisomerase IV, this compound prevents the enzyme from performing its function, leading to the disruption of DNA replication . Additionally, this compound can interact with transcription factors, altering their ability to regulate gene expression . These interactions can result in changes in the levels of specific proteins, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as inhibiting bacterial growth and reducing inflammation . At higher doses, this compound can exhibit toxic effects, including liver damage and impaired kidney function . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. This compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound can influence the activity of enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . Additionally, this compound can bind to plasma proteins, facilitating its distribution throughout the body . These interactions are crucial for determining the bioavailability and efficacy of the compound.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, this compound can be targeted to other organelles, such as mitochondria, through specific targeting signals and post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-phenyl-1,2,4-triazole-3-thiol with guanidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized triazole derivatives, while substitution reactions can produce a variety of substituted triazole compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine include other phenyl-1,2,4-triazole derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the guanidine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(5-phenyl-1H-1,2,4-triazol-3-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6/c10-8(11)13-9-12-7(14-15-9)6-4-2-1-3-5-6/h1-5H,(H5,10,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDGVQATWPQPRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine
Reactant of Route 2
N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine
Reactant of Route 3
N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine
Reactant of Route 4
N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine
Reactant of Route 5
N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine
Reactant of Route 6
N-(5-phenyl-4H-1,2,4-triazol-3-yl)guanidine

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